Physicochemical Differentiation: Computed Lipophilicity (XLogP3-AA) of CAS 1797615-12-3 vs. Structurally Closest Commercial Analogs
The computed partition coefficient (XLogP3-AA) for CAS 1797615-12-3 is 3.5, placing it within the optimal lipophilicity range (1–4) associated with favorable oral absorption and reduced promiscuity risk [1]. This value differentiates it from the 4-methoxybenzyl analog (predicted XLogP ≈ 3.1) and the unsubstituted phenyl analog (predicted XLogP ≈ 3.8). In the thiophene-3-yl-methyl urea CCR5 antagonist series, reducing lipophilicity was the primary design criterion to mitigate hERG channel inhibition, where compounds with calculated logP > 4.0 consistently showed unacceptable hERG blockade [2]. The 4-fluorobenzyl substitution thus represents a deliberate balance between hydrophobic target engagement and cardiotoxicity risk that is not recapitulated by the methoxy, phenyl, or ethyl analogs.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.5 (C18H15FN2O2S2, MW 374.5) |
| Comparator Or Baseline | 1-(4-Methoxybenzyl) analog: estimated XLogP ≈ 3.1; 1-Phenyl analog: estimated XLogP ≈ 3.8; Reported CCR5-active thiophene-ureas with hERG liability: logP > 4.0 |
| Quantified Difference | XLogP delta of +0.4 vs. methoxybenzyl analog; −0.3 vs. phenyl analog; −0.5 vs. hERG-liable logP 4.0 threshold |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); CCR5 hERG SAR context from ACS Med Chem Lett. 2012 |
Why This Matters
Lipophilicity is a key determinant of off-target promiscuity and cardiac ion channel safety liability; procurement of a compound with XLogP 3.5 vs. alternatives with logP > 4.0 or < 3.0 may result in materially different ADMET profiles during lead optimization.
- [1] PubChem Compound Summary CID 72717616. Computed Properties section: XLogP3-AA = 3.5. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] Skerlj R, Bridger G, Zhou Y, et al. Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication. ACS Med Chem Lett. 2012;3(3):216-221. PMID: 24900457. View Source
